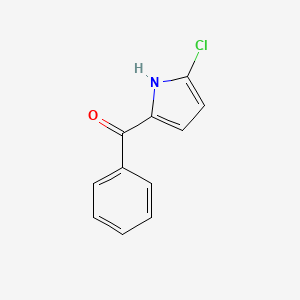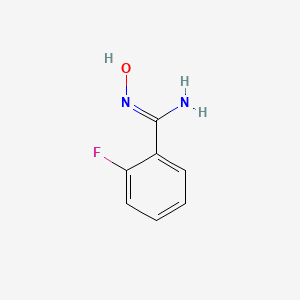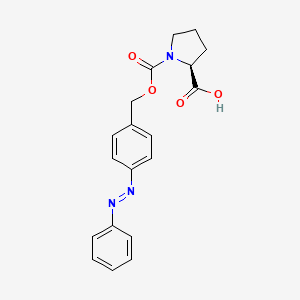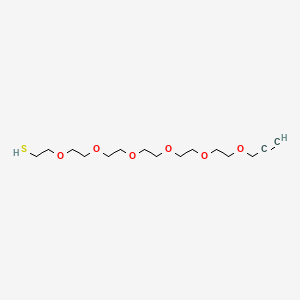
Propargyl-PEG6-SH
Overview
Description
Mechanism of Action
Target of Action
Propargyl-PEG6-SH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
This compound operates by connecting two essential ligands to form PROTAC molecules . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The PROTAC molecules, synthesized using this compound, exploit this system to selectively degrade target proteins .
Result of Action
The primary result of this compound action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted. The exact molecular and cellular effects would depend on the PROTAC molecules synthesized using this compound.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG6-SH plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, through its alkyne group, which forms a stable triazole linkage with azide-containing molecules . This interaction is essential for the formation of functional PROTACs, enabling the selective degradation of target proteins.
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins involved in these processes for degradation . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by degrading proteins involved in immune signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The alkyne group of this compound undergoes CuAAC with azide-containing molecules, forming a stable triazole linkage . This linkage connects the E3 ubiquitin ligase ligand to the target protein ligand, enabling the recruitment of the E3 ligase to the target protein. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the degradation of target proteins by PROTACs containing this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound-containing PROTACs can selectively degrade target proteins without causing significant toxicity . At higher doses, there may be threshold effects, including off-target protein degradation and potential toxic or adverse effects . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . The compound’s PEG backbone enhances its solubility and bioavailability, facilitating its distribution within biological systems .
Subcellular Localization
This compound is localized to specific subcellular compartments through targeting signals and post-translational modifications. These mechanisms direct this compound to organelles such as the cytoplasm and nucleus, where it can exert its effects on target proteins . The subcellular localization of this compound is critical for its activity and function in degrading target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-SH is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with a propargyl group and a thiol group. The synthesis typically involves the following steps:
Activation of PEG: The hydroxyl end groups of PEG are activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Introduction of Propargyl Group: The activated PEG is then reacted with propargyl bromide to introduce the propargyl group.
Introduction of Thiol Group: The other end of the PEG chain is functionalized with a thiol group using reagents like thiourea or cysteamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Propargylation: The activated PEG is reacted with propargyl bromide in large reactors.
Thiol Functionalization: The PEG-propargyl intermediate is then functionalized with a thiol group using industrial-scale thiolation reactions
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG6-SH undergoes various chemical reactions, including:
Click Chemistry: The alkyne group in this compound participates in CuAAC reactions with azide-containing molecules to form triazoles.
Thiol Reactions: The thiol group can undergo oxidation to form disulfides or react with maleimides to form thioether bonds
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions involving this compound.
Thiol Reactions: Reagents like hydrogen peroxide for oxidation and maleimides for thioether formation are commonly used
Major Products Formed
Triazoles: Formed from CuAAC reactions with azides.
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Formed from reactions with maleimides
Scientific Research Applications
Propargyl-PEG6-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-SH: A shorter PEG linker with similar properties.
Propargyl-PEG8-SH: A longer PEG linker with similar properties.
Azido-PEG6-SH: Contains an azide group instead of a propargyl group
Uniqueness
Propargyl-PEG6-SH is unique due to its optimal PEG length, which provides a balance between flexibility and stability in PROTAC synthesis. The presence of both propargyl and thiol groups allows for versatile applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6S/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22/h1,22H,3-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTTZIJFOGZVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253142 | |
| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422540-91-7 | |
| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422540-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


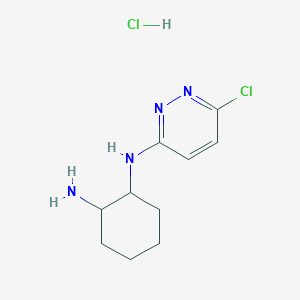

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
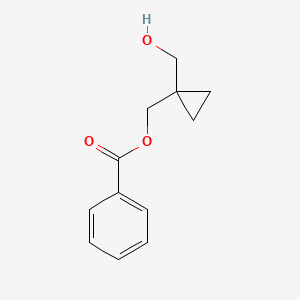

![9,9'-Spirobi[fluoren]-3-ylboronic acid](/img/structure/B3102673.png)
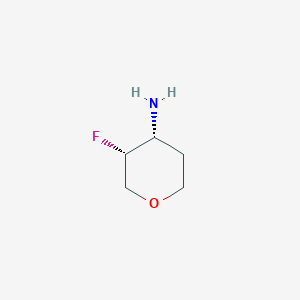
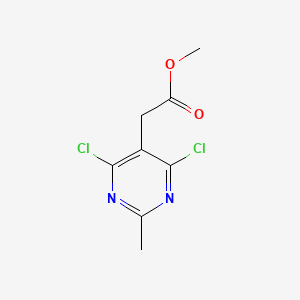
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B3102685.png)
